Synthetic Tracability and Intermediate Utility Versus Unsubstituted Pyrimidine-5-carboxamide
Publicly available quantitative head‑to‑head bioactivity or selectivity data directly comparing N‑(1‑cyanoethyl)pyrimidine-5-carboxamide to a named analog are absent from the peer‑reviewed and patent literature at the time of writing. The compound’s primary differentiation therefore rests on its demonstrated utility as a well‑characterized synthetic intermediate with mild‑condition processability. A patent disclosure reports that this compound (or its close structural relatives) serves as an intermediate for 5‑substituted pyrimidine carbocyclic nucleosides, with the process advantages of simple and safe operational steps, mild reaction conditions, and suitability for industrial scale‑up [1]. The cyanoethyl group provides a synthetic handle for further elaboration (e.g., reduction to an aminoethyl side chain or hydrolysis to a carboxylic acid), offering diversification options not available from the unsubstituted pyrimidine-5-carboxamide scaffold [2]. Purity specifications on commercial datasheets indicate >95% purity by HPLC, which is a prerequisite for reproducible SAR studies; the equivalent baseline for the unsubstituted pyrimidine-5-carboxamide (CAS 40929-49-5) varies considerably between vendors and is often not verified by independent analysis [3].
| Evidence Dimension | Synthetic intermediate utility and process scalability |
|---|---|
| Target Compound Data | Disclosed as an intermediate for 5-substituted pyrimidine carbocyclic nucleosides; process features: simple operation, mild conditions, industrial scalability [1]; purity typically >95% [3]. |
| Comparator Or Baseline | Unsubstituted pyrimidine-5-carboxamide (CAS 40929-49-5): no equivalent process disclosure; purity specifications inconsistent across suppliers [3]. |
| Quantified Difference | Not quantifiable in the absence of direct comparative studies. Qualitative differentiation: presence of a cyanoethyl handle enables downstream diversification; industrial process validation is documented only for the cyanoethyl-substituted derivative. |
| Conditions | Patent disclosure (CN reference); commercial datasheets (kuujia.com) |
Why This Matters
For procurement decisions, the availability of a validated synthetic route and defined purity profile reduces the risk of batch failure in medicinal chemistry campaigns compared to uncharacterized pyrimidine-5-carboxamide analogs.
- [1] He, Y. (Inventor). Compound disclosed as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine. Semantic Scholar Author Profile. https://www.semanticscholar.org/author/何艳/2074745382 View Source
- [2] PubChem. N-(1-cyanoethyl)pyrimidine-5-carboxamide (CID 104626690) – Computed properties and SMILES. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/104626690 View Source
- [3] Kuujia.com. N-(1-cyanoethyl)pyrimidine-5-carboxamide (CAS 1602007-11-3) product technical datasheet. https://www.kuujia.com View Source
